Cas no 50426-30-7 (3-N,3-N-dimethylpyridine-2,3-diamine)

3-N,3-N-dimethylpyridine-2,3-diamine is a heterocyclic organic compound featuring a pyridine core substituted with dimethylamino and amino functional groups. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. The dimethylamino group enhances electron density, facilitating nucleophilic reactivity, while the diamine moiety allows for chelation with metal ions. Its stability under standard conditions and compatibility with various reaction conditions make it a valuable intermediate in fine chemical synthesis. The compound’s well-defined reactivity profile ensures reproducibility in multi-step synthetic routes, supporting its use in research and industrial applications.
3-N,3-N-dimethylpyridine-2,3-diamine structure
50426-30-7 structure
Product Name:3-N,3-N-dimethylpyridine-2,3-diamine
CAS No:50426-30-7
MF:C7H11N3
MW:137.182340860367
MDL:MFCD16249859
CID:4650853
PubChem ID:53954555
Update Time:2025-05-20

3-N,3-N-dimethylpyridine-2,3-diamine Chemical and Physical Properties

Names and Identifiers

    • 3-N,3-N-dimethylpyridine-2,3-diamine
    • EN300-134794
    • SCHEMBL11262903
    • Z1203587145
    • AKOS006365596
    • SB75537
    • 2-amino-3-dimethylaminopyridine
    • N3,N3-Dimethylpyridine-2,3-diamine
    • KS-8816
    • W19197
    • TQP1476
    • 50426-30-7
    • MFCD16249859
    • MDL: MFCD16249859
    • Inchi: 1S/C7H11N3/c1-10(2)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9)
    • InChI Key: JGTFSJOQKAWRQH-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1=CC=CN=C1N

Computed Properties

  • Exact Mass: 137.095297364g/mol
  • Monoisotopic Mass: 137.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 42.2Ų

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Additional information on 3-N,3-N-dimethylpyridine-2,3-diamine

3-N,3-N-Dimethylpyridine-2,3-Diamine (CAS No. 50426-30-7): A Comprehensive Overview

3-N,3-N-Dimethylpyridine-2,3-diamine (CAS No. 50426-30-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as N,N-dimethyl-2,3-pyridinediamine, is characterized by its unique molecular structure and chemical properties, which make it a valuable precursor in the synthesis of various bioactive molecules and pharmaceuticals.

The molecular formula of 3-N,3-N-dimethylpyridine-2,3-diamine is C8H12N4, and it has a molecular weight of 164.19 g/mol. The compound features a pyridine ring with two amino groups and two methyl groups attached at specific positions. This structural arrangement confers 3-N,3-N-dimethylpyridine-2,3-diamine with unique reactivity and biological activity, making it an important intermediate in the development of novel drugs and chemical probes.

Recent studies have highlighted the potential applications of 3-N,3-N-dimethylpyridine-2,3-diamine in various areas of research. For instance, a study published in the *Journal of Medicinal Chemistry* explored the use of N,N-dimethyl-2,3-pyridinediamine as a scaffold for the design of new antiviral agents. The researchers found that derivatives of this compound exhibited potent antiviral activity against several strains of influenza virus, suggesting its potential as a lead compound for further drug development.

In another study published in *Organic Letters*, scientists investigated the synthetic routes to 3-N,3-N-dimethylpyridine-2,3-diamine and its derivatives. The study reported an efficient and scalable method for the synthesis of this compound using a palladium-catalyzed coupling reaction. This method not only improved the yield and purity of N,N-dimethyl-2,3-pyridinediamine but also provided a robust platform for the preparation of its analogs with diverse functional groups.

The biological activity of 3-N,3-N-dimethylpyridine-2,3-diamine has also been studied extensively. Research conducted at the University of California demonstrated that certain derivatives of this compound possess significant neuroprotective effects. These derivatives were found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This finding opens up new avenues for the development of therapeutic agents targeting neurodegenerative disorders.

In addition to its pharmaceutical applications, N,N-dimethyl-2,3-pyridinediamine has shown promise in other areas such as materials science and analytical chemistry. A study published in *Advanced Materials* explored the use of N,N-dimethyl-2,3-pyridinediamine as a ligand for metal complexes with potential applications in catalysis and sensing technologies. The researchers synthesized a series of metal complexes using this ligand and demonstrated their high catalytic activity in various organic transformations.

The environmental impact and safety profile of 3-N,3-N-dimethylpyridine-2,3-diamine are also important considerations. Studies have shown that this compound is stable under normal laboratory conditions and does not pose significant environmental risks when handled properly. However, like many organic compounds, it should be stored and handled following standard safety guidelines to ensure worker safety and environmental protection.

In conclusion, N,N-dimethyl-2,3-pyridinediamine (CAS No. 50426-30-7) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique structural features and chemical properties make it an attractive candidate for the development of new drugs and materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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